molecular formula C9H18ClN B1445451 {Spiro[2.5]octan-6-yl}methanamine hydrochloride CAS No. 877125-95-6

{Spiro[2.5]octan-6-yl}methanamine hydrochloride

Cat. No. B1445451
M. Wt: 175.7 g/mol
InChI Key: COQGAGRRZZQWTI-UHFFFAOYSA-N
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Description

“{Spiro[2.5]octan-6-yl}methanamine hydrochloride” is a chemical compound with the IUPAC name (6-methylspiro [2.5]octan-6-yl)methanamine hydrochloride . It has a molecular weight of 189.73 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N.ClH/c1-9(8-11)2-4-10(5-3-9)6-7-10;/h2-8,11H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{Spiro[2.5]octan-6-yl}methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 189.73 .

Scientific Research Applications

Antiviral Activity

One significant application of compounds related to "{Spiro[2.5]octan-6-yl}methanamine hydrochloride" is in antiviral research. For instance, a study conducted by Kolocouris et al. (1994) synthesized spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, closely related to the structure of interest, and evaluated their activity against various viruses including influenza A. Notably, some of these compounds inhibited the cytopathicity of influenza A virus more effectively than amantadine, a standard antiviral drug, highlighting their potential as anti-influenza A agents (Kolocouris et al., 1994).

Chemical Synthesis and Properties

Spiro[2.5]octan-6-yl derivatives have been the subject of various chemical synthesis studies. Yuan et al. (2015) described a diastereoselective synthesis process for spiro[2.5]octa-4,7-dien-6-one using p-quinone methides and sulfur ylides. This process demonstrated good functional group tolerance and scalability without the need for metals or bases (Yuan et al., 2015). Similarly, Gai et al. (2015) developed an efficient one-pot approach for synthesizing spiro[2.5]octa-4,7-dien-6-ones, featuring the generation of products with multiple consecutive quaternary centers (Gai et al., 2015).

Fungicide Research

Spiroxamine, a compound structurally similar to "{Spiro[2.5]octan-6-yl}methanamine hydrochloride," has been investigated for its fungicidal properties. Rosales-Conrado (2009) conducted a study on the hydrolysis and extraction of spiroxamine from soils, highlighting its broad-spectrum fungicidal application, particularly in cereals and grapes (Rosales-Conrado, 2009).

Enantioselective Chemical Reactions

Spiro[2.5]octan-6-yl derivatives are also significant in facilitating enantioselective chemical reactions. Roiser and Waser (2017) reported the use of Cinchona alkaloid-based chiral ammonium ylides for the enantioselective spirocyclopropanation of para-quinone methides. This method efficiently generated chiral spiro[2.5]octa-4,7-dien-6-one structures, important in various biologically active molecules (Roiser & Waser, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

spiro[2.5]octan-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-8-1-3-9(4-2-8)5-6-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQGAGRRZZQWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{Spiro[2.5]octan-6-yl}methanamine hydrochloride

Synthesis routes and methods

Procedure details

Compound 8-5 (2.85 g, 10.4 mmol) was dissolved in 30 mL of methanol, added 0.2 g of palladium on carbon and 1 mL of concentrated hydrochloric acid, and subjected to catalytic hydrogenation reaction overnight and filtered to remove insolubles, then concentrated to give Compound 8-6 (1.8 g, yield 98.5%).
Name
Compound 8-5
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
98.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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